![molecular formula C12H9ClN2O4S B2801322 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 685108-31-0](/img/structure/B2801322.png)
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring with sulfur and nitrogen heteroatoms. They are known for their biological activity and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-ethyl-1,3-thiazolidine-2,4-dione derivative with a 4-chloro-3-nitrobenzaldehyde under appropriate conditions to form the methylene bridge .Molecular Structure Analysis
The molecule contains a thiazolidinedione core, which is a five-membered ring containing sulfur and nitrogen. It also has a 4-chloro-3-nitrophenyl group attached via a methylene bridge .Chemical Reactions Analysis
Thiazolidinediones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group and the chlorine atom could make the compound more reactive. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Anticancer Activity
The compound’s structural features make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells .
Antioxidant Properties
Given its nitro and thiazolidine moieties, this compound may exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have studied its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative damage .
Anti-inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies have explored the anti-inflammatory potential of this compound. It may modulate inflammatory pathways and reduce cytokine production, making it a subject of interest for drug development .
Antimicrobial Activity
The compound’s unique structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. It may inhibit microbial growth by disrupting essential cellular processes or membrane integrity .
Metal Chelation
Thiazolidine derivatives often exhibit metal-chelating properties. This compound may form stable complexes with metal ions, which could have applications in metal detoxification or as contrast agents in imaging studies .
Synthetic Applications
Beyond its biological activities, researchers have explored its synthetic utility. The compound’s reactivity allows for functionalization at various positions, making it valuable in organic synthesis. It can serve as a precursor for constructing more complex molecules .
Photophysical Properties
Investigations into its photophysical behavior reveal insights into its electronic structure, absorption spectra, and fluorescence properties. Such studies contribute to our understanding of its potential applications in optoelectronic devices .
Drug Design and QSAR Studies
Researchers have used computational methods to predict its pharmacological properties and optimize its structure for specific targets. Quantitative Structure-Activity Relationship (QSAR) studies help guide drug design efforts, potentially leading to novel therapeutic agents .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-3-4-8(13)9(5-7)15(18)19/h3-6H,2H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBAQPVFHAKRU-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)
![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)

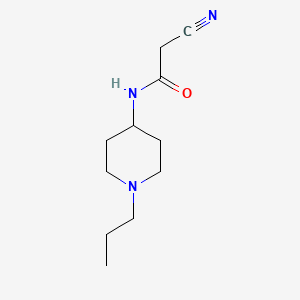
![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)
![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)
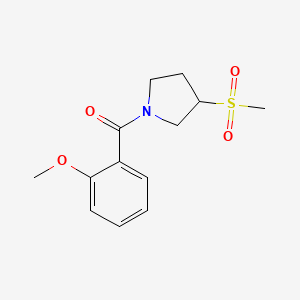
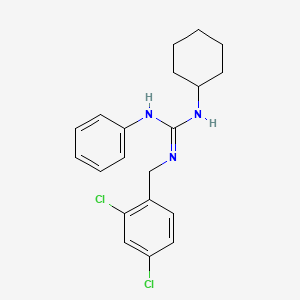
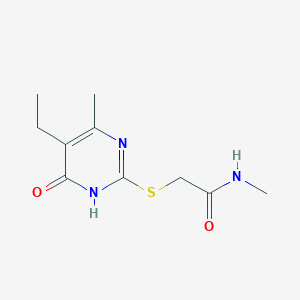
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)
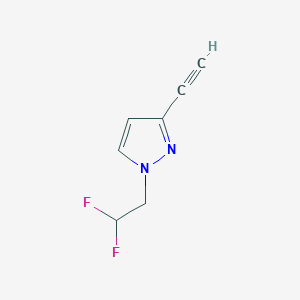
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2801262.png)